molecular formula C6H8N2O2S B8677489 N-(2-hydroxyethyl)-4-thiazolecarboxamide CAS No. 121261-82-3

N-(2-hydroxyethyl)-4-thiazolecarboxamide

Cat. No. B8677489
M. Wt: 172.21 g/mol
InChI Key: ANISRBMVCMZUKM-UHFFFAOYSA-N
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Patent
US05010093

Procedure details

A mixture of ethyl 4-thiazolecarboxylate (24.49 g) and monoethanolamine (28.0 ml) was heated at 100° C. with stirring for 1 hour 20 minutes. After being cooled, the mixture was subjected to column chromatography on silica gel (245 g) and eluted with chloroform. The fractions containing the objective compound were combined and concentrated under reduced pressure to give a light brown oil of N-(2-hydroxyethyl)-4-thiazolecarboxamide (25.93 g).
Quantity
24.49 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([C:6]([O:8]CC)=O)[N:3]=[CH:2]1.[CH2:11]([CH2:13][NH2:14])[OH:12]>>[OH:12][CH2:11][CH2:13][NH:14][C:6]([C:4]1[N:3]=[CH:2][S:1][CH:5]=1)=[O:8]

Inputs

Step One
Name
Quantity
24.49 g
Type
reactant
Smiles
S1C=NC(=C1)C(=O)OCC
Name
Quantity
28 mL
Type
reactant
Smiles
C(O)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hour 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
WASH
Type
WASH
Details
eluted with chloroform
ADDITION
Type
ADDITION
Details
The fractions containing the objective compound
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OCCNC(=O)C=1N=CSC1
Measurements
Type Value Analysis
AMOUNT: MASS 25.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.